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Dermaseptin-5

Cat. No.: B1577027
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-5 is a cationic, amphipathic alpha-helical peptide belonging to the dermaseptin family of antimicrobial peptides (AMPs) first isolated from the skin secretions of South American Phyllomedusinae frogs . This peptide is a key component of the frog's innate immune system and is of significant interest in biomedical research for its potent, broad-spectrum activity against a wide range of pathogens . Its primary mechanism of action involves a direct physical attack on microbial cell membranes . The peptide's positive charge facilitates electrostatic attraction to negatively charged microbial surfaces. Subsequently, its amphipathic structure allows it to insert into the lipid bilayer, disrupting membrane integrity through carpet or toroidal-pore models, leading to rapid cell lysis and death . This mechanism is distinct from traditional antibiotics, making it a promising candidate for overcoming multidrug-resistant bacteria . In research applications, this compound has demonstrated robust broad-spectrum antimicrobial activity, inhibiting the growth of Gram-negative bacteria (e.g., Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and pathogenic yeasts (e.g., Candida albicans) . A 2024 study also highlighted its potent fungicidal activity against the multidrug-resistant Candida auris, inducing oxidative stress and apoptosis in the fungal cells . Beyond its antimicrobial effects, this compound exhibits broad-spectrum anticancer activity against several human cancer cell lines, including MCF-7 (breast cancer), U251MG (glioblastoma), and PC-3 (prostate cancer), by targeting the more negatively charged membranes of malignant cells . The peptide adopts a random coil conformation in aqueous solutions but transitions to a stable alpha-helical structure in hydrophobic, membrane-mimetic environments, which is crucial for its lytic function . The potent activity and membrane-lytic mechanism of this compound make it an invaluable tool for researchers exploring new anti-infective agents, novel anticancer strategies, and the fundamental principles of host-defense peptides. It is offered For Research Use Only. This product is not intended for diagnostic, therapeutic, or human use.

Properties

bioactivity

Antifungal

sequence

GLWSKIKTAGKSVAKAAAKAAVKAVTNAV

Origin of Product

United States

Structural Biology and Biophysical Characterization of Dermaseptin 5

Primary Amino Acid Sequence Analysis of Dermaseptin-5 and Analogues

This compound is a 29-residue peptide isolated from the skin of the orange-legged leaf frog, Pithecopus hypochondrialis (formerly Phyllomedusa hypochondrialis). mybiosource.combicnirrh.res.in Its primary structure is a key determinant of its function. The amino acid sequence for this compound (UniProt accession no. P84600) is:

GLWSTIKQKGKEAAIAAAKAAGQAALGAL mybiosource.combicnirrh.res.in

This compound is part of a suite of related peptides produced by P. hypochondrialis. Comparing its sequence to other dermaseptins isolated from the same species highlights both conserved motifs and points of variation. These analogues, while sharing a common biosynthetic precursor organization, differ in length, charge, and sequence, leading to distinct biological activity spectra. researchgate.netmdpi.com

Peptide NameUniProt AccessionSequenceLength
This compoundP84600GLWSTIKQKGKEAAIAAAKAAGQAALGAL29
Dermaseptin-1P84596GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV33
Dermaseptin-2P84597ALWKTMLKKLGTMALHAGKAALGAAADTIS30
Dermaseptin-6P84601GLWSDIKQKGKEAAIAAAKAAGQAALGAL29
Dermaseptin-PH-GLWSKIKGVGKEAAKLAAKAAGKAALGAL29

Secondary and Tertiary Structural Conformations of this compound

The biological function of dermaseptins is intrinsically linked to their ability to adopt specific three-dimensional structures upon interacting with microbial membranes. While detailed structural studies specifically on this compound are limited, extensive research on its analogues and the broader dermaseptin (B158304) family provides a clear picture of its likely conformational behavior.

Alpha-Helical Propensity in Membrane-Mimicking Environments

In aqueous solutions, dermaseptins typically exist in a disordered, random-coil conformation. mdpi.commdpi.com However, in the presence of membrane-mimicking environments, such as organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or lipid micelles (e.g., sodium dodecyl sulfate), they undergo a conformational transition to a predominantly α-helical structure. mdpi.commedchemexpress.comnih.govresearchgate.net This transition is a critical prerequisite for their antimicrobial activity, allowing them to insert into and disrupt the lipid bilayer of target cells. mdpi.commdpi.com

Circular dichroism (CD) spectroscopy is a key technique used to demonstrate this property. nih.gov For instance, studies on Dermaseptin-PH, a close analogue from the same species, show a typical random coil spectrum in aqueous buffer, which shifts to a characteristic α-helical spectrum in a TFE/water mixture. mdpi.com The resulting α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This amphipathicity allows the hydrophobic face to interact with the lipid core of the membrane while the cationic (hydrophilic) residues interact with the negatively charged phospholipid head groups on the bacterial surface. nih.gov Predictions based on the primary sequence of this compound suggest it would form a similar amphipathic α-helix. medchemexpress.com

Conformational Dynamics and Stability

The stability of the α-helical conformation is crucial for the peptide's lytic activity. The transition from a random coil to a stable helix upon membrane binding is a key energetic driver of its function. asm.org While specific data on the conformational stability of this compound is not available, studies on dermaseptin derivatives show that factors stabilizing the helical structure, such as the formation of additional hydrogen bonds or favorable side-chain interactions, can enhance antimicrobial potency. asm.orgbicnirrh.res.in The presence of multiple alanine (B10760859) (A) and leucine (B10760876) (L) residues in the this compound sequence likely contributes to its helical propensity and stability within a membrane environment. The peptide's ability to partition into the bilayer and disrupt membrane packing is a direct consequence of this stable, amphipathic conformation. ajol.info

Structure-Activity Relationships (SAR) in this compound and its Derivatives

Understanding the relationship between the structure of a peptide and its biological activity is fundamental for designing new therapeutic agents. While no studies have been published on derivatives of this compound specifically, extensive SAR studies on other dermaseptins, such as Dermaseptin S4, provide general principles that are applicable across the family. oup.comasm.orgcusabio.cn

Influence of Peptide Length on Biological Activity

Peptide length is a critical factor in the activity of dermaseptins. The full-length peptides, typically 27-34 residues, are generally required for potent, broad-spectrum activity. bicnirrh.res.in However, research on truncated analogues has shown that this is not an absolute requirement. Studies on Dermaseptin S3 and S4 have demonstrated that the N-terminal domain is essential for antimicrobial action, while the C-terminal region may be less critical. asm.orgpreprints.org

Truncated derivatives of Dermaseptin S4 have shown that peptides as short as 13-16 residues can retain significant antimicrobial potency, although often with a more limited spectrum of activity. asm.orgpreprints.org Further shortening below this threshold typically leads to a dramatic loss of function. preprints.org Given that this compound is 29 residues long, it fits within the optimal length for potent activity observed for the natural members of its family.

Role of Hydrophobicity and Net Cationic Charge

Net Cationic Charge: Dermaseptins are cationic due to the presence of multiple lysine (B10760008) residues. This positive charge mediates the initial electrostatic attraction to the negatively charged components of microbial cell membranes (e.g., phospholipids, teichoic acids). oup.comnih.gov Increasing the net positive charge, for example by substituting neutral amino acids with lysine, has been shown to enhance the antimicrobial activity of dermaseptin derivatives against certain pathogens. This compound possesses four lysine residues, giving it a significant net positive charge that facilitates this initial binding step.

Hydrophobicity: After the initial electrostatic binding, the peptide's hydrophobicity drives its insertion into the nonpolar lipid core of the membrane. researchgate.net An optimal balance of hydrophobicity is required; if it is too low, the peptide will not insert effectively, and if it is too high, it can lead to non-specific lysis of host cells (e.g., red blood cells) or self-aggregation, which reduces activity. SAR studies on dermaseptin analogues have shown that modulating hydrophobicity by substituting or acylating amino acids can fine-tune both the potency and selectivity of the peptide. researchgate.netasm.org The sequence of this compound, with its numerous alanine, leucine, and glycine (B1666218) residues, establishes a specific level of hydrophobicity that contributes to its biological profile.

Importance of Conserved Amino Acid Residues and Specific Mutations

While the conservation of these residues across the dermaseptin family implies a critical role in their structure and function, specific mutational studies focusing exclusively on this compound to experimentally confirm the importance of each conserved residue are not detailed in the available scientific literature. Structure-activity relationship studies have been extensively performed on other family members, such as Dermaseptin S4, where substitutions of specific residues were shown to dramatically affect antimicrobial potency and selectivity. researchgate.netcapes.gov.br However, similar dedicated analyses for this compound have not been reported.

Impact of N-terminal and C-terminal Modifications

The native form of this compound features an amidated C-terminus, as indicated by its sequence information in protein databases. uniprot.orgresearchgate.net C-terminal amidation is a common post-translational modification in antimicrobial peptides that typically enhances biological activity and stability by increasing the net positive charge and providing resistance against carboxypeptidases.

Research on other dermaseptins has shown that the N-terminal and C-terminal domains are critical determinants of activity. For instance, truncation studies on Dermaseptin S3 demonstrated that even shortened N-terminal fragments could retain significant antimicrobial potency. nih.gov Conversely, modifications to the C-terminus of other dermaseptin analogues have been shown to modulate their lytic activity and selectivity. nih.gov

However, specific research detailing the experimental impact of further N-terminal or C-terminal modifications on this compound is limited. While studies on related dermaseptins provide a framework for understanding how such changes might affect its biophysical properties, direct experimental evidence from modifications of the this compound sequence is not presently available. Comparative studies have noted that despite high sequence similarity, individual dermaseptins like this compound exhibit distinct activity profiles; for example, this compound was found to be devoid of the hemolytic activity observed in Dermaseptin S4. nih.govresearchgate.net This suggests that subtle sequence differences, including those at the termini, play a key role in its specific function.

Molecular Mechanisms of Action of Dermaseptin 5

Intracellular Mechanisms and Targets of Dermaseptin-5

Induction of Apoptosis in Target Cells

Dermaseptin (B158304) peptides have been shown to induce programmed cell death, or apoptosis, in susceptible cells. This process is a critical mechanism, particularly in their anticancer activity.

Regulation of Oxidative Stress Pathways

Dermaseptin has been observed to induce significant oxidative stress within target cells, particularly in fungal pathogens like Candida auris. nih.govresearchgate.net This is a crucial aspect of its antifungal activity. The peptide's interaction with the cell leads to an increase in reactive oxygen species (ROS), which in turn causes cellular damage. nih.gov

A primary indicator of this oxidative stress is the elevation of lipid peroxidation (LPO). nih.gov LPO damages the cell membrane's structure and function. nih.gov Studies have shown a dose-dependent increase in the formation of thiobarbituric acid reactive substances (TBARS), a marker of LPO, when cells are treated with Dermaseptin. nih.gov

Furthermore, Dermaseptin influences the gene expression and activity of key antioxidant enzymes within the target cells. nih.govresearchgate.net This disruption of the natural antioxidant defense mechanisms exacerbates the oxidative damage, contributing to the peptide's fungicidal properties. nih.gov The induction of oxidative stress is a key factor in Dermaseptin's ability to inhibit and eradicate multidrug-resistant pathogens. nih.govresearchgate.net

Interaction with Intracellular Components

Once inside the target cell, some dermaseptins can interact with various intracellular components to exert their antimicrobial effects. nih.govresearchgate.net This intracellular action is a distinct mechanism from direct membrane lysis. nih.gov For instance, some antimicrobial peptides, including dermaseptin, have been shown to inhibit the synthesis of both DNA and RNA at their minimum inhibitory concentrations (MIC). researchgate.net In Escherichia coli, dermaseptin has been observed to inhibit RNA synthesis within five minutes of exposure. researchgate.net

In the context of parasitic infections, derivatives of Dermaseptin S4 have been shown to penetrate the multiple membranes of an infected red blood cell and directly interact with the intracellular parasite. asm.org This indicates that these peptides can traverse host cell membranes to reach their ultimate target. asm.org The ability to bind to nucleic acids or other vital intracellular molecules contributes to the peptide's potent cytotoxic function. researchgate.net

Inhibition of Biofilm Formation and Dispersal

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Dermaseptin derivatives have demonstrated significant activity in both preventing the formation of and dispersing existing biofilms of several pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govresearchgate.net

The mechanism of action against biofilms involves the peptide's ability to penetrate the complex extracellular polymeric substance (EPS) matrix that encases the bacterial community. nih.gov Confocal microscopy has shown that dermaseptins like K4S4 can effectively enter the biofilm structure. nih.gov The antibiofilm activity is often concentration-dependent and is influenced by the peptide's net charge, with highly charged molecules exhibiting greater efficacy. nih.gov

Some strategies have explored enhancing the antibiofilm effect of dermaseptins by creating chimeric peptides. For example, a chimeric peptide combining a dermaseptin derivative with a quorum sensing-inhibiting peptide demonstrated potent antibiofilm activity against staphylococcal infections. frontiersin.org This approach targets both the bacterial cells directly and the communication systems that regulate biofilm formation. frontiersin.org The ability of dermaseptins to disrupt biofilms makes them promising candidates for developing new therapies against persistent bacterial infections. nih.gov

Broad Spectrum Biological Activities of Dermaseptin 5 in Preclinical Models

Antimicrobial Activity Investigations

Dermaseptin-5 has been the subject of numerous studies to evaluate its efficacy against a wide array of microorganisms, including both bacteria and fungi. The peptide's broad-spectrum activity makes it a compound of interest in the search for new antimicrobial agents. nih.gov

Antibacterial Efficacy Studies

This compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. medchemexpress.comtargetmol.com Its mechanism of action typically involves the permeabilization and disruption of the bacterial cell membrane, leading to cell death. nih.govnih.gov

Research has shown that this compound and its analogues are effective against various Gram-positive bacteria. For instance, a dermaseptin (B158304) isolated from the Mexican tree frog, Pachymedusa dacnicolor, demonstrated strong bactericidal activity against Gram-positive bacteria. biorxiv.org Another novel dermaseptin, Dermaseptin-PH, was effective against Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.com Specifically, Dermaseptin-AC showed a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 2 µM against S. aureus and E. faecalis. asm.org One study reported a MIC of 15 µg/mL for Dermaseptin against Enterococcus faecalis. medchemexpress.commedchemexpress.comtargetmol.com

Table 1: Antibacterial Activity of this compound and Related Peptides against Gram-Positive Bacteria


Bacterial StrainPeptideMIC (µg/mL)MIC (µM)Reference
Enterococcus faecalisDermaseptin15-[1, 7, 10]
Staphylococcus aureusDermaseptin-PH-32 nih.gov
Enterococcus faecalisDermaseptin-PH->64 nih.gov
Staphylococcus aureusDermaseptin-AC-2
Enterococcus faecalisDermaseptin-AC-2

This compound has also proven effective against Gram-negative bacteria. Studies have reported its activity against species such as Escherichia coli and Pseudomonas aeruginosa. medchemexpress.commedchemexpress.comtargetmol.commdpi.com For example, Dermaseptin demonstrated a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against E. coli and 100 µg/mL against P. aeruginosa. medchemexpress.commedchemexpress.comtargetmol.com A related peptide, Dermaseptin-PH, showed potent activity against E. coli with a MIC of 16 µM. mdpi.com Furthermore, derivatives of Dermaseptin S4 were found to be highly active against multidrug-resistant clinical isolates of P. aeruginosa and E. coli. asm.org Another variant, Dermaseptin-AC, was active against E. coli, Klebsiella pneumoniae, and P. aeruginosa with MICs of 2 µM, 2 µM, and 4 µM, respectively. asm.org

Table 2: Antibacterial Activity of this compound and Related Peptides against Gram-Negative Bacteria


Bacterial StrainPeptideMIC (µg/mL)MIC (µM)Reference
Escherichia coliDermaseptin25-[1, 7, 10]
Pseudomonas aeruginosaDermaseptin100-[1, 7, 10]
Aeromonas caviaeDermaseptin50-[1, 7]
Escherichia coliDermaseptin-PH-16 nih.gov
Pseudomonas aeruginosaDermaseptin-PH->64 nih.gov
Escherichia coliDermaseptin-AC-2
Klebsiella pneumoniaeDermaseptin-AC-2
Pseudomonas aeruginosaDermaseptin-AC-4

A critical area of research is the efficacy of this compound and its derivatives against multidrug-resistant (MDR) bacteria. Several studies have highlighted its potential in combating these challenging pathogens. biorxiv.orgasm.orgasm.orgnih.gov Dermaseptin S4 derivatives have shown potent activity against MDR strains of P. aeruginosa and E. coli. asm.org Another study found that Dermaseptin-AC was effective against methicillin-resistant Staphylococcus aureus (MRSA), with both MIC and MBC values of 2 µM. asm.org In a mouse model of MRSA-induced lung infection, Dermaseptin-AC significantly reduced the bacterial load. asm.org Furthermore, Dermaseptin derivatives have demonstrated efficacy against MDR Acinetobacter baumannii, with MICs ranging from 3.125 to 12.5 μg/mL. nih.gov Two novel dermaseptins, DRS-CA-1 and DRS-DU-1, exhibited high potency against MRSA with MICs between 4 and 8 µM. peerj.com

Antifungal Efficacy Studies

In addition to its antibacterial properties, this compound possesses significant antifungal activity. medchemexpress.commedchemexpress.comtargetmol.com The peptide's ability to disrupt fungal cell membranes makes it effective against a range of pathogenic yeasts and filamentous fungi. nih.gov

This compound and its analogues have demonstrated potent activity against pathogenic yeasts, most notably species of Candida. mdpi.comnih.govresearchgate.netrsc.org One study found that Dermaseptin displayed robust anti-Candida activity, with a Minimum Inhibitory Concentration (MIC) of 15.62 μg/mL against Candida auris. nih.govresearchgate.net For Candida albicans, the MIC was reported to be as low as 0.125 μg/mL. nih.govrsc.org The peptide Dermaseptin-PH was also effective against C. albicans, with a MIC of 16 μM. mdpi.com Another variant, Dermaseptin-AC, showed activity against C. albicans with a MIC and MBC of 2 µM. asm.org

Table 3: Antifungal Activity of this compound and Related Peptides against Pathogenic Yeast


Yeast StrainPeptideMIC (µg/mL)MIC (µM)Reference
Candida aurisDermaseptin7.81–15.62-[2, 13]
Candida albicansDermaseptin0.125-[2, 13]
Candida albicansDermaseptin-PH-16 nih.gov
Candida albicansDermaseptin-AC-2

Activity against Filamentous Fungi

This compound is among a family of peptides that have shown lytic activity against filamentous fungi, which are known to cause opportunistic and lethal infections, particularly in individuals with compromised immune systems. sci-hub.se Research has explored the in vitro fungicidal properties of dermaseptins against various filamentous fungi.

One study investigated the effects of a peptide referred to as "dermaseptin" on the germinating conidia of several fungal species. The results, presented in the table below, indicate its efficacy in inhibiting these fungi.

Table 1: Fungicidal Activity of Dermaseptin against Germinating Conidia of Filamentous Fungi

Fungal Species LD₅₀ (µM)
Aspergillus fumigatus 0.05
Aspergillus niger 2.0
Aspergillus flavus 4.0
Fusarium moniliforme 0.3
Fusarium oxysporum 0.8

Data from De Lucca et al., 1998. oup.comoup.com

The study noted that dermaseptin was particularly effective against Aspergillus fumigatus. oup.comoup.com However, it was observed that neither dermaseptin nor another tested peptide, cecropin (B1577577) B, reduced the viability of non-germinating conidia of Aspergillus species. oup.comoup.com The fungicidal activity was found to be dependent on the pH of the medium, with activity observed in acidic conditions but lost in neutral environments. oup.com The proposed mechanism involves the binding of the peptide to sterols in the fungal cell membrane, but not to chitin (B13524) or β-1,3-glucan which are components of the cell wall. oup.comoup.com

Another study focusing on the broader dermaseptin family, including S1 through S5, highlighted their shared lytic activity against pathogenic filamentous fungi. sci-hub.se While cytotoxic activity against Aspergillus fumigatus was demonstrated for some dermaseptins, it was noted that Dermaseptin S5 did not show this activity. nih.gov

Antiparasitic Activity

The dermaseptin family of peptides has been investigated for its potential against various parasites. While specific data for this compound is limited, research on related dermaseptins provides insights into the potential antiparasitic properties of this class of peptides. For instance, derivatives of Dermaseptin S4 have been shown to target malarial parasites within host erythrocytes. cdnsciencepub.com Additionally, Dermaseptin 01 (DS 01), a synthetic peptide, has demonstrated activity against the helminth Schistosoma mansoni, causing a decrease in worm motility and 100% mortality at a concentration of 100 µg/mL within 48 hours. mdpi.comnih.gov This peptide also affected the reproductive fitness of the adult worms. mdpi.com

Antiprotozoal Activity

Dermaseptins have shown promise in preclinical models for their activity against various protozoa. nih.govfrontiersin.org The family of peptides, including Dermaseptins S1-S5, has been found to be lethal to the promastigote form of Leishmania mexicana at micromolar concentrations. sci-hub.semdpi.com The mechanism of action is believed to involve the disruption of the parasite's cell membrane. sci-hub.semdpi.com

Specifically, Dermaseptins S1 through S5 demonstrated cidal activity against Leishmania mexicana promastigotes, causing them to lose motility within five minutes of incubation. sci-hub.se Microscopic observations revealed significant perturbations of the lipid bilayer, leading to the death of the parasites. sci-hub.se Another member of the dermaseptin family, Dermaseptin 01, has shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govfrontiersin.org

Antiviral Activity Research

Research into the antiviral properties of the dermaseptin family has primarily focused on derivatives of Dermaseptin S4. cedia.edu.ecnih.govresearchgate.net There is limited specific information available regarding the antiviral activity of this compound.

Virucidal Mechanisms

The proposed virucidal mechanism for dermaseptins against enveloped viruses involves direct interaction with and disruption of the viral envelope. cedia.edu.ecnih.govresearchgate.net This action is thought to prevent the virus from attaching to and entering host cells. cedia.edu.ecvulcanchem.com Some studies suggest that the antiviral activity is exerted at a very early stage of the viral life cycle, likely at the virus-cell interface. nih.gov The mechanism is often described as the peptide creating pores or disrupting the integrity of the viral membrane. researchgate.net

Inhibition of Viral Replication Stages

Studies on Dermaseptin S4 have shown that it can inhibit the early stages of viral infection. nih.govcedia.edu.ec For instance, it has been demonstrated that the antiviral activity of Dermaseptin S4 is most effective when the peptide is applied to the virus before or during its adsorption to the target cells. nih.gov This suggests an interference with the initial steps of the viral replication cycle. nih.gov Research on a derivative of Dermaseptin S4 against HIV-1 indicated that the peptide interferes with an early phase of virus replication, as less reduction in viral load is seen once T-cells are already infected. nih.gov

Activity against Enveloped Viruses

The dermaseptin family has been shown to be active against a range of enveloped viruses. nih.govresearchgate.net Much of this research has centered on Dermaseptin S4 and its analogues, which have demonstrated activity against Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2), Human Immunodeficiency Virus type 1 (HIV-1), and Zika virus. nih.govnih.govcedia.edu.ec For example, Dermaseptin S4 displayed the most potent antiviral effect against HSV-1 among the S1-S5 series. nih.gov Modified versions of Dermaseptin S4 have also shown activity against acyclovir-resistant strains of HSV. nih.gov More recently, derivatives of Dermaseptin S4 have exhibited anti-Zika virus activity. cedia.edu.ec

Anticancer and Antiproliferative Activity in Cell Lines

This compound, a member of the dermaseptin family of antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusinae frogs, has demonstrated significant potential as an anticancer agent in preclinical studies. frontiersin.orgnih.govuniprot.org Like other dermaseptins, its anticancer properties are a subject of growing research interest, with studies exploring its efficacy against various cancer cell lines and the underlying mechanisms of action. frontiersin.orgresearchgate.net

A critical attribute of a potential anticancer therapeutic is its ability to selectively target and eliminate cancer cells while sparing normal, healthy cells. plos.orgfrontiersin.org Several studies on dermaseptin family members have highlighted this selective cytotoxicity. The primary basis for this selectivity is believed to be the difference in membrane composition between cancerous and non-cancerous cells. mdpi.comnih.gov Cancer cell membranes often exhibit a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins. nih.govmdpi.com The cationic nature of dermaseptin peptides leads to a preferential electrostatic attraction to these negatively charged cancer cell membranes, facilitating their cytotoxic action. mdpi.commdpi.com

For instance, studies on various dermaseptins, such as Dermaseptin-PP and Der-PS4, have shown potent activity against different cancer cells while exhibiting only slight cytotoxicity towards normal human cells like human microvascular endothelial cells (HMEC-1). mdpi.comfrontiersin.org This differential action minimizes potential damage to healthy tissues, a significant advantage over many conventional chemotherapy agents. plos.org While direct studies on this compound's selectivity are part of the broader investigation into the dermaseptin class, the consistent findings across the family suggest a similar selective mechanism.

The anticancer effects of dermaseptins, including this compound, are exerted through multiple mechanisms that lead to the inhibition of cancer cell proliferation and induction of cell death. frontiersin.org The primary mechanisms identified are membrane disruption and the induction of apoptosis. frontiersin.orgresearchgate.net

Membrane Disruption: Upon binding to the cancer cell membrane, dermaseptin peptides can aggregate and insert themselves into the lipid bilayer. nih.govnih.gov This process, often described by the "carpet" model, disrupts the membrane's integrity, leading to the formation of pores or channels. nih.govnih.gov The consequent loss of osmotic balance and leakage of essential intracellular components, such as lactate (B86563) dehydrogenase (LDH), results in rapid cell death, often through necrosis. frontiersin.orgnih.gov Studies on various dermaseptins have confirmed their ability to permeabilize cancer cell membranes swiftly. mdpi.comfrontiersin.org

Induction of Apoptosis: Beyond direct membrane lysis, dermaseptins can trigger programmed cell death, or apoptosis. smolecule.comnih.gov Some dermaseptins have been shown to induce apoptosis through mitochondrial-related signaling pathways. nih.gov For example, the peptide Dermaseptin-PS1 has demonstrated a concentration-dependent mechanism; at lower concentrations, it induces intrinsic apoptosis in glioblastoma cells without significant membrane disruption. nih.gov Research indicates that this compound also exhibits anticancer properties by inducing apoptosis in glioblastoma and lung cancer cell lines. smolecule.com This apoptotic induction can be a result of the peptide penetrating the cell and interacting with intracellular targets, including mitochondria. nih.gov

The dual mechanisms of membrane disruption and apoptosis contribute to the potent and broad-spectrum anticancer activity observed for the dermaseptin family. researchgate.net

The antiproliferative activity of dermaseptins has been evaluated against a wide array of human cancer cell lines in vitro. These studies provide crucial data on the peptides' spectrum of activity and their potency, often measured by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are part of ongoing research, data from closely related dermaseptins illustrate the family's potential. For instance, Dermaseptin-PH and Der-PS4 have shown dose-dependent inhibitory activities against multiple cancer cell lines. mdpi.comnih.govnih.gov

Antiproliferative Activity of Dermaseptin Analogues in Human Cancer Cell Lines
Dermaseptin AnalogueCancer Cell LineCell TypeIC50 (μM)Reference
Dermaseptin-PHMCF-7Breast Adenocarcinoma0.69 nih.gov
H157Lung Carcinoma2.01 nih.gov
U251MGGlioblastoma2.36 nih.gov
MDA-MB-435SMelanoma9.94 nih.gov
PC-3Prostate Adenocarcinoma11.8 nih.gov
Dermaseptin-B2PC-3Prostate Adenocarcinoma~2-3 nih.gov
Various Tumor CellsAdherent & Non-adherentLow µM range nih.gov

Immunomodulatory Effects

Members of the dermaseptin family have demonstrated various immunomodulatory activities in preclinical models. nih.govbiorxiv.org For example, Dermaseptin-S9 has been shown to be chemotactic for human leukocytes, meaning it can attract immune cells to the site of infection or tumor. nih.gov The recruitment of immune cells such as neutrophils, macrophages, and T lymphocytes is a critical step in mounting an effective immune response. brieflands.com Furthermore, studies with Dermaseptin DMS-DA6 in a mouse model of chronic infection showed that the peptide could modulate leukocyte populations and cytokine production in the infected tissue, suggesting a direct influence on the local immune environment. biorxiv.org This ability to orchestrate immune cell trafficking and activity is a key aspect of the immunomodulatory potential of dermaseptins.

Dermaseptins can directly influence the function of phagocytic cells, which are crucial for engulfing and destroying pathogens and cellular debris. Research on Dermaseptin-01 has shown that it can increase the phagocytic capacity of macrophages in a BALB/c mouse model. nih.gov The same study also noted an increase in the production of hydrogen peroxide by these macrophages, a key component of the oxidative burst used to kill ingested microorganisms. nih.gov

The modulation of inflammatory markers is another important immunomodulatory function. While a robust inflammatory response is necessary to combat threats, excessive inflammation can be damaging. Some dermaseptins can influence this balance. For instance, Dermaseptin-S1 stimulates the production of reactive oxygen species by neutrophils. nih.gov Conversely, Dermaseptin-S4 has been observed to bind to lipopolysaccharides (LPS), which can suppress the activation of macrophages and reduce the production of pro-inflammatory cytokines. nih.gov This suggests that different dermaseptins may have distinct effects on inflammation, with some being pro-inflammatory and others potentially anti-inflammatory, depending on the context. This modulation of phagocyte activity and inflammatory signaling pathways highlights the multifaceted role of dermaseptins in the host immune response. biorxiv.orgnih.gov

Synthetic Biology and Peptide Engineering of Dermaseptin 5 Analogues

Recombinant Expression and Purification Strategies for Dermaseptin-5

The production of this compound and its analogues in sufficient quantities for research and potential therapeutic applications is often achieved through recombinant expression systems. Various hosts, including bacteria, yeast, and even plants, have been utilized for this purpose. mybiosource.comgoogle.commdpi.com

Escherichia coli remains a popular choice for recombinant peptide production due to its rapid growth and well-established genetic tools. mybiosource.comnih.gov The gene encoding this compound can be cloned into an expression vector, such as a pGEM-T vector system, and subsequently introduced into an appropriate E. coli strain like BL21 (DE3). nih.govnih.gov Expression is typically induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov To facilitate purification and prevent degradation, the peptide is often expressed as a fusion protein with a tag, such as a His-tag. cytivalifesciences.com

Plant-based expression systems, such as transgenic tobacco hairy roots (Nicotiana tabacum), have also been explored for producing dermaseptin (B158304) peptides. researchgate.netresearchgate.netnih.gov This is achieved through Agrobacterium rhizogenes-mediated transformation, where the gene encoding the dermaseptin is integrated into the plant's genome. mdpi.comnih.gov

Following expression, the recombinant peptide must be purified from the host cell lysate. A multi-step purification strategy is common, often beginning with centrifugation to separate cellular debris. evitria.com The subsequent purification steps typically involve various chromatography techniques. Affinity chromatography, utilizing the aforementioned tags, is a powerful initial capture step. cytivalifesciences.comevitria.com Further purification to achieve high purity (often >95%) can be accomplished using methods like anion exchange chromatography (AIEX), hydrophobic interaction chromatography (HIC), and reverse-phase high-performance liquid chromatography (RP-HPLC). cytivalifesciences.commdpi.commdpi.com

Table 1: Recombinant Expression and Purification of Dermaseptin Peptides

Expression System Vector Purification Methods Purity Reference
Escherichia coli Expression vector with N-terminal tag Affinity Chromatography, Anion Exchange Chromatography, Hydrophobic Interaction Chromatography ≥85-98% mybiosource.comcytivalifesciences.com
Tobacco Hairy Roots pGSA1285/C2-B1 construct ELISA for quantification Not specified researchgate.net

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic this compound and its analogues, offering high purity and the flexibility to incorporate unnatural amino acids or modifications. mdpi.comsmolecule.com The most prevalent method is Fmoc (9-fluorenylmethoxycarbonyl) chemistry. mdpi.comfrontiersin.org

The synthesis is carried out on a solid support, typically a resin, using an automated peptide synthesizer. mdpi.commdpi.com The process involves a series of repeated cycles of deprotection of the N-terminal Fmoc group (commonly with piperidine), followed by the coupling of the next Fmoc-protected amino acid. mdpi.com Activation of the incoming amino acid is achieved using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM). mdpi.com

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically accomplished using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers like triisopropylsilane (B1312306) (TIPS) and water to prevent side reactions. mdpi.com The crude peptide is then precipitated, washed, and lyophilized. mdpi.com Final purification to obtain a highly pure peptide is achieved using RP-HPLC, and the identity and purity are confirmed by mass spectrometry, such as MALDI-TOF MS. nih.govmdpi.commdpi.com

Design and Rational Development of this compound Derivatives

The rational design of this compound analogues aims to enhance its biological properties, such as antimicrobial potency and selectivity, while minimizing potential cytotoxicity. This is achieved through various peptide engineering strategies.

Amino Acid Substitutions for Enhanced Activity or Selectivity

Altering the amino acid sequence of this compound is a common strategy to modulate its physicochemical properties, including cationicity and hydrophobicity, which are crucial for its mechanism of action. mdpi.comnih.gov Increasing the net positive charge by substituting neutral or acidic residues with basic amino acids like lysine (B10760008) can enhance the initial electrostatic interaction with negatively charged microbial membranes. mdpi.comnih.gov Similarly, optimizing hydrophobicity by replacing amino acids can improve the peptide's ability to insert into and disrupt the membrane. mdpi.com

Table 2: Examples of Amino Acid Substitutions in Dermaseptin Analogues

Parent Peptide Substitution Effect Reference
Dermaseptin-PS3 Asp5 -> Lys, Glu17 -> Lys Increased cationicity, enhanced antimicrobial activity mdpi.com
Dermaseptin-PS3 Ala10 -> Leu, Gly11 -> Leu Increased hydrophobicity, enhanced antimicrobial and anticancer activity mdpi.com
Dermaseptin S4 Trp3 -> Lys, Ser4 -> Lys Increased hydrophilicity, decreased hemolytic activity nih.gov

Truncations and Fragment Studies

Truncated versions of dermaseptin peptides have been synthesized to identify the minimal sequence required for biological activity and to potentially reduce cytotoxicity. peerj.comnih.gov Studies have shown that the N-terminal region of dermaseptins is often critical for their membrane-lytic activity. peerj.comnih.gov However, excessive truncation can lead to a loss of the amphipathic α-helical structure, which is vital for activity. peerj.com For instance, a truncated derivative of dermaseptin S3, DS s3 (1-16), was found to retain significant activity against Saccharomyces cerevisiae. nih.gov Conversely, some truncated analogues of dermaseptin S4, such as K4-S4(1-13)a, exhibited lower cytotoxic effects. peerj.comrcsb.org

Table 3: Examples of Truncated Dermaseptin Analogues

Parent Peptide Truncated Analogue Key Finding Reference
Dermaseptin S3 DS s3 (1-16) Retained inhibitory activity against Saccharomyces cerevisiae nih.gov
Dermaseptin S4 K4-S4(1-13)a Exhibited lower hemolytic effect peerj.com

Chimeric Peptide Constructs Involving this compound Sequences

Chimeric peptides are created by fusing a dermaseptin sequence with another peptide that possesses a different, often complementary, function. nih.govasm.org This strategy aims to create novel molecules with enhanced or entirely new functionalities. A notable example is a chimeric peptide composed of a dermaseptin derivative and an RNA III-inhibiting peptide (RIP). nih.govasm.org This construct was designed to not only have direct antimicrobial activity via the dermaseptin component but also to interfere with bacterial quorum sensing through the RIP moiety, thereby preventing biofilm formation. nih.gov The arrangement of the domains within the chimera is critical; in this case, the dermaseptin derivative was placed at the N-terminus to maintain its antimicrobial activity. nih.gov Another approach involved fusing a dermaseptin B1 peptide to a chitin-binding domain to enhance its activity against plant pathogens. researchgate.netnih.gov

Conjugation and Functionalization Strategies

Conjugating this compound or its analogues to other molecules, such as small-molecule drugs, polymers, or nanoparticles, is an advanced strategy to improve their therapeutic profile. researchgate.netnih.govmdpi.com Conjugation can enhance stability, improve targeting, and increase potency. For example, a conjugate of a K4-S4(1-13)a dermaseptin derivative with vancomycin (B549263) showed significantly enhanced potency against vancomycin-resistant Enterococcus faecalis (VRE) compared to either molecule alone. nih.gov This demonstrates the potential of conjugation to overcome antibiotic resistance. Other functionalization strategies include the attachment of photosensitizers to create agents for photodynamic therapy or conjugation to polymers to improve pharmacokinetic properties. mdpi.com

Computational and In Silico Modeling for Peptide Design

The design and optimization of this compound analogues have been significantly advanced by the integration of computational and in silico modeling techniques. These approaches allow for the rational design of novel peptide sequences with potentially enhanced antimicrobial efficacy and reduced cytotoxicity. By predicting the structural and functional consequences of amino acid substitutions, truncations, or other modifications, computational tools help to narrow down the number of candidate peptides for expensive and time-consuming experimental validation.

At the core of in silico peptide design is the principle of the quantitative structure-activity relationship (QSAR). QSAR models are mathematical relationships that correlate the physicochemical properties of molecules with their biological activities. In the context of this compound analogues, these models use descriptors derived from the peptide's amino acid sequence to predict its antimicrobial potency. Key descriptors often include hydrophobicity, hydrophobic moment, net charge, helicity, and aggregation potential. researchgate.netplos.org

Molecular dynamics (MD) simulations offer a powerful tool for understanding the behavior of Dermaseptin analogues at an atomic level. These simulations can model the interaction of peptides with bacterial membranes, providing insights into the mechanisms of membrane disruption. nih.gov For instance, MD studies can reveal how a peptide binds to the lipid bilayer, inserts itself, and potentially forms pores, leading to cell death. These simulations have shown that aromatic residues can play a crucial role in driving the initial interactions between the peptide and the lipid bilayer. nih.gov

Another widely used computational technique is molecular docking. This method predicts the preferred orientation of a peptide when bound to a specific molecular target, such as a protein or a membrane surface. The strength of this interaction is often estimated using a scoring function, which can provide a relative measure of binding affinity. mdpi.com For example, in silico docking studies have been used to explore the interaction of Dermaseptin derivatives with viral proteins, suggesting potential antiviral applications. researchgate.net

The design process for Dermaseptin analogues often involves a feedback loop between computational prediction and experimental validation. For instance, a study on Dermaseptin S4 derivatives demonstrated that increasing the net positive charge through lysine substitutions could dramatically enhance antibacterial activity while reducing hemolytic effects. nih.gov Computational analysis of these analogues, considering properties like their helical structure and hydrophobic moment, helps to explain these experimental observations and guide further design iterations. nih.gov

The following tables provide examples of data used in and generated from the computational design and experimental validation of Dermaseptin analogues.

Table 1: Physicochemical Properties of Selected Dermaseptin S4 Analogues

This table illustrates how specific amino acid substitutions and truncations in Dermaseptin S4 analogues affect key physicochemical properties that are used as descriptors in computational models.

PeptideSequenceModificationNet ChargeHydrophobic Moment (µH)Helicity (%)
Dermaseptin S4ALWMTLLKKVLKAAAKAALNAVLVGANANative+40.48275
K₄S₄(1-16)ALWKTLLKKVLKAAAKTruncated, M4K+50.526N/A
K₄K₂₀S4ALWK TLLKKVLKAAAK AALK KAVLVGANAM4K, V20K+60.455N/A
Dermaseptin B2GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAVNative+50.389N/A
K₃K₄B2GLKKKIKEVGKEAAKAAAKAAGKAALGAVSEAVW3K, S4K+70.159N/A

Data sourced from multiple studies for illustrative purposes. nih.gov

Table 2: Comparison of Antimicrobial Activity of Dermaseptin Analogues

This table showcases the experimental outcomes (Minimum Inhibitory Concentration - MIC) of computationally guided peptide design. The modifications, often based on in silico predictions, aim to improve antimicrobial potency.

PeptideTarget OrganismMIC (µg/mL)
Dermaseptin S4Acinetobacter baumannii12.5
K₄S₄(1-16)Acinetobacter baumannii6.25
K₄K₂₀S4Acinetobacter baumannii3.125
Dermaseptin B2Acinetobacter baumannii12.5
K₃K₄B2Acinetobacter baumannii6.25

MIC values indicate the lowest concentration of the peptide that inhibits the visible growth of the microorganism. nih.gov

These examples underscore the utility of computational and in silico modeling in the rational design of this compound and its analogues. By predicting the impact of sequence modifications on physicochemical properties and, consequently, on biological activity, these methods accelerate the development of novel antimicrobial peptides with improved therapeutic potential.

Advanced Research Methodologies in Dermaseptin 5 Studies

Molecular Cloning and cDNA Library Screening

The discovery and characterization of novel dermaseptins, including variants related to Dermaseptin-5, have been significantly advanced by molecular cloning and the screening of cDNA libraries. This approach allows researchers to identify the genetic blueprint of these peptides from the skin secretions of frogs, such as those from the Phyllomedusa genus. nih.govnih.govmdpi.com

The process typically begins with the collection of skin secretions, from which messenger RNA (mRNA) is isolated. This mRNA is then used as a template to synthesize complementary DNA (cDNA), creating a library that represents the genes being expressed in the frog's skin glands. mdpi.com To identify specific dermaseptin (B158304) sequences, researchers often employ degenerated oligonucleotide primers that target conserved regions of the dermaseptin gene family. nih.gov

Once the cDNAs encoding dermaseptin precursors are cloned, their nucleotide sequences are determined. This allows for the deduction of the full amino acid sequence of the prepropeptide, which includes a signal peptide, an acidic pro-region, and the mature antimicrobial peptide sequence. researchgate.net This methodology has been instrumental in identifying not only known dermaseptins but also novel members of the family, expanding our understanding of the diversity of these defense molecules. nih.govnih.gov

Table 1: Key Steps in Molecular Cloning of Dermaseptins

Step Description
Sample Collection Obtaining skin secretions from frog species known to produce dermaseptins.
mRNA Isolation Extracting messenger RNA from the collected skin secretions.
cDNA Library Construction Synthesizing a complementary DNA library from the isolated mRNA. mdpi.com
PCR Amplification Using degenerate primers to amplify dermaseptin-related cDNA sequences. nih.gov
Cloning and Sequencing Inserting the amplified cDNA into a vector for sequencing and analysis.

| Sequence Analysis | Deducing the amino acid sequence of the dermaseptin precursor protein. researchgate.net |

Proteomic and Transcriptomic Approaches

Proteomic and transcriptomic analyses offer a high-throughput and comprehensive view of the peptides and genes present in a biological sample. While specific studies focusing solely on this compound using these methods are not extensively detailed in the provided search results, the general application of these techniques in skin secretion research provides a framework for their utility.

Transcriptomics , particularly through RNA-sequencing, can provide a complete profile of the genes being expressed in the frog's skin at a given time. This can reveal the diversity of antimicrobial peptide genes, including those for various dermaseptins, and offer insights into how their expression might be regulated.

Proteomics , often utilizing techniques like mass spectrometry, directly analyzes the peptide and protein content of the skin secretion. This allows for the identification and quantification of mature dermaseptin peptides, including post-translationally modified forms that might not be predicted from the gene sequence alone. The integration of transcriptomic and proteomic data can provide a more complete picture of the molecular arsenal (B13267) of the frog's skin defense system. researchgate.netmdpi.com

Advanced Imaging Techniques for Cellular Interactions

Understanding the mechanism of action of this compound at a cellular level is crucial. Advanced imaging techniques, such as confocal microscopy, are employed to visualize the interactions between the peptide and microbial cells in real-time. These methods often utilize fluorescently labeled dermaseptin derivatives to track their localization and effects on cell morphology and membrane integrity. nih.govresearchgate.net

For instance, studies on dermaseptin derivatives have used confocal microscopy to demonstrate their ability to penetrate bacterial biofilms and disrupt their structure. nih.gov By observing changes in the fluorescence and morphology of treated bacteria, researchers can gain insights into the lytic or disruptive mechanisms of these peptides. Such visual evidence is invaluable for confirming the antimicrobial activity and understanding the kinetics of cell death.

Spectroscopic Techniques for Structural Analysis

The three-dimensional structure of this compound is critical to its function. Spectroscopic techniques are the primary tools used to elucidate the secondary and tertiary structure of peptides. nih.govnih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: This technique is widely used to determine the secondary structure of peptides in different environments. For dermaseptins, CD spectroscopy can reveal their propensity to adopt an α-helical conformation, which is often associated with their antimicrobial activity, particularly in membrane-mimicking environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, allowing for the determination of the complete three-dimensional structure of a peptide in solution. This can reveal the precise folding of the peptide chain and the spatial arrangement of its amino acid residues.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also provide information about the secondary structure of peptides by analyzing the vibrational frequencies of their amide bonds. nih.gov

These techniques are essential for structure-activity relationship studies, where the goal is to understand how the peptide's conformation influences its biological function.

In Silico Docking and Molecular Dynamics Simulations

Computational approaches, such as in silico docking and molecular dynamics (MD) simulations, have become powerful tools for studying the interactions of peptides like dermaseptins with their molecular targets. mdpi.comsemanticscholar.org These methods allow researchers to predict and analyze the binding of this compound to microbial membranes or specific proteins at an atomic level.

Molecular docking simulations can predict the preferred binding orientation of a peptide to a receptor or a membrane surface. For example, studies have used protein-peptide docking to investigate the interaction of dermaseptin peptides with viral proteins, such as the SARS-CoV-2 spike protein, to assess their potential as antiviral agents. ui.ac.idui.ac.id These simulations can provide insights into the binding affinity and the key residues involved in the interaction. ui.ac.idui.ac.id

Molecular dynamics simulations are used to study the stability and conformational changes of peptide-target complexes over time. nih.gov By simulating the movements of atoms in the system, MD can provide a dynamic view of how this compound interacts with and disrupts a microbial membrane. These simulations can help to validate hypotheses about the peptide's mechanism of action, such as the formation of pores or the disruption of the lipid bilayer. nih.gov

Table 2: Findings from In Silico Studies on Dermaseptin Analogs

Study Focus Technique Key Finding Reference
Interaction with SARS-CoV-2 Spike Protein Protein-Peptide Docking Dermaseptin-S9 showed a strong binding affinity to the spike protein's active site. ui.ac.idui.ac.id

Quantitative Biological Assays for Mechanistic Elucidation

A variety of quantitative biological assays are employed to determine the antimicrobial efficacy and to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These are standard broth microdilution assays used to determine the lowest concentration of the peptide that inhibits visible microbial growth (MIC) and the lowest concentration that kills a certain percentage of the initial microbial population (MBC). These assays are fundamental for quantifying the antimicrobial potency of this compound against a range of bacteria and fungi. nih.gov

Cytotoxicity Assays: To assess the potential for therapeutic use, it is crucial to determine the toxicity of this compound towards mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay commonly used to measure the viability of cell cultures after exposure to the peptide. nih.gov This helps in determining the therapeutic index of the peptide.

Membrane Permeabilization Assays: To investigate whether this compound acts by disrupting microbial membranes, assays that measure membrane integrity are used. These can include monitoring the release of intracellular components or the uptake of fluorescent dyes that are normally excluded from healthy cells.

These quantitative assays provide essential data on the biological activity of this compound, which is critical for its evaluation as a potential antimicrobial agent.

Perspectives and Future Directions in Dermaseptin 5 Research

Elucidating Complex Synergistic Interactions with Other Agents

A promising avenue in antimicrobial research is the combination of AMPs with conventional antibiotics or other therapeutic agents. This approach can enhance efficacy, reduce required doses, and potentially circumvent resistance mechanisms. Research into the synergistic potential of the dermaseptin (B158304) family has shown encouraging results. For instance, a study on two other dermaseptins, Dermaseptin-PD-1 and Dermaseptin-PD-2, demonstrated a synergistic effect against the Gram-negative bacterium Escherichia coli. mdpi.com

Future research on Dermaseptin-5 should systematically investigate its synergistic interactions with a wide array of conventional antibiotics against clinically relevant pathogens. Such studies would help to identify optimal combinations, understand the underlying mechanisms of synergy, and pave the way for developing potent combination therapies.

Table 1: Examples of Synergistic Interactions in the Dermaseptin Family

Dermaseptin Analogue(s)Combined AgentTargetObserved EffectReference(s)
Dermaseptin-PD-1 & Dermaseptin-PD-2-Escherichia coliSynergistic antimicrobial effect. mdpi.com
Dermaseptin-PPPaclitaxel (B517696) (in liposomes)H157 Lung Cancer CellsEnhanced permeation and retention of paclitaxel in tumor models, improving local chemotherapy. nih.govtandfonline.com

Investigating Resistance Mechanisms to this compound

A significant advantage of AMPs over traditional antibiotics is their proposed lower propensity to induce microbial resistance. mdpi.com Their primary mechanism often involves direct, physical disruption of the cell membrane, a target that is less susceptible to modification through single-point mutations. asm.orgasm.org Studies on dermaseptin derivatives have supported this hypothesis. For example, serial passage of bacteria in subinhibitory concentrations of Dermaseptin S4 derivatives did not lead to the emergence of resistance, while resistance to conventional antibiotics like ciprofloxacin (B1669076) and gentamicin (B1671437) increased significantly. asm.org

Despite this, it is crucial to investigate potential resistance mechanisms to ensure long-term viability as a therapeutic. Bacteria have evolved sophisticated strategies to counteract AMPs, which can be broadly categorized as:

Modification of the Cell Surface: Altering the net charge of the cell membrane (e.g., by modifying teichoic acids in Gram-positive bacteria or the lipid A portion of lipopolysaccharide in Gram-negative bacteria) to reduce the electrostatic attraction of the cationic peptide. researchgate.netbohrium.commonash.edu

Proteolytic Degradation: Secreting proteases that can cleave and inactivate the peptide. researchgate.netimrpress.com

Efflux Pumps: Utilizing membrane pumps to actively transport the peptides out of the cell. researchgate.netimrpress.com

AMP Trapping: Producing extracellular molecules or capsules that bind to and sequester the peptides, preventing them from reaching their membrane target. imrpress.comnih.gov

Future research must focus on determining if and how pathogens could develop resistance specifically to this compound. This involves long-term exposure studies, selection of resistant mutants, and genomic analysis to identify the genetic basis of any observed resistance. Understanding these potential escape pathways is essential for designing resistance-proof analogues and for the strategic deployment of this compound in clinical settings.

Exploring Novel Biological Activities in Emerging Pathogen Models

The dermaseptin family exhibits a remarkably broad spectrum of activity against a diverse range of pathogens, including bacteria, fungi, viruses, and protozoa. sci-hub.sefrontiersin.orgnih.gov This versatility makes them exciting candidates for combating emerging and drug-resistant infectious diseases.

Antiviral Activity: Derivatives of Dermaseptin S1 and S4 have demonstrated efficacy against Herpes Simplex Virus (HSV-1 and HSV-2), including acyclovir-resistant strains, and Human Papillomavirus (HPV). frontiersin.orgajol.infouu.nlresearchgate.net The mechanism is thought to involve interference early in the viral replication cycle. uu.nl

Antifungal Activity: Various dermaseptins, including members of the S and B series, are effective against pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.gov

Antiparasitic Activity: Dermaseptin S3 and S4 derivatives have shown the ability to target malaria parasites. frontiersin.org Other dermaseptins have displayed activity against Trypanosoma cruzi and Schistosoma mansoni. frontiersin.org

Antibacterial Activity: Beyond standard test strains, dermaseptins are active against multidrug-resistant bacteria. mdpi.com A novel peptide, Dermaseptin-PH, was effective against E. coli, S. aureus, and C. albicans. mdpi.comnih.govresearchgate.net

Given the broad bioactivity of the dermaseptin family, future studies should explicitly test this compound against a panel of emerging and high-priority pathogens. This includes multidrug-resistant bacterial strains (e.g., CRE, MRSA), enveloped viruses, and neglected tropical disease pathogens. Such research will clarify the full therapeutic scope of this compound.

Table 2: Spectrum of Activity of Selected Dermaseptin Family Peptides

Dermaseptin AnaloguePathogen ClassSpecific ExamplesReference(s)
Dermaseptin S1, S4VirusesHerpes Simplex Virus (HSV-1, HSV-2), Human Papillomavirus (HPV) frontiersin.orguu.nl
Dermaseptin S3, S4ParasitesMalarial parasites frontiersin.org
Dermaseptin B1, B2, S1FungiAspergillus fumigatus nih.gov
Dermaseptin-PHBacteria, FungiE. coli, S. aureus, C. albicans mdpi.comnih.govresearchgate.net

Development of Targeted Delivery Systems for this compound in Preclinical Models

While potent, the clinical application of AMPs like this compound can be hindered by challenges such as potential toxicity and degradation by proteases. mdpi.commdpi.com Targeted delivery systems are being developed to overcome these limitations, ensuring the peptide reaches its intended site of action while minimizing off-target effects.

Several nanotechnology-based platforms are being explored for AMP delivery in preclinical settings: mdpi.comrsc.org

Liposomes: These lipid-based vesicles can encapsulate peptides, protecting them from degradation and facilitating targeted delivery. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate AMPs, offering controlled release and improved pharmacokinetic properties. mdpi.com

Hydrogels: Thermosensitive gels can be used for local drug delivery, releasing the peptide in response to body temperature at a specific site, such as a tumor or wound. nih.govtandfonline.com This has been demonstrated with Dermaseptin-PP for local cancer therapy. nih.govtandfonline.com

A particularly novel concept involves using the natural affinity of dermaseptin analogues for host cells as a transport mechanism. One proposed system uses a non-toxic Dermaseptin S4 analogue that loads onto human erythrocytes. wikipedia.org These carrier cells then transport the peptide through the circulation until it reaches a microbe for which it has a higher affinity, at which point it transfers to the microbial membrane to exert its lytic effect. wikipedia.org

Future preclinical studies on this compound should focus on formulating it within such advanced delivery systems. Evaluating the efficacy, biodistribution, and safety of these formulations in relevant animal models of infection or cancer will be a critical step toward clinical translation.

Application of Artificial Intelligence and Machine Learning in Peptide Design

The design and optimization of therapeutic peptides is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govmdpi.comnih.gov These computational tools can analyze vast datasets of peptide sequences and their associated biological activities to identify key patterns and relationships. mdpi.comresearchgate.net

AI and ML can be applied to this compound research in several ways:

Predicting Activity and Toxicity: Machine learning models can be trained to predict the antimicrobial potency and potential toxicity (e.g., hemolytic activity) of novel peptide sequences. mdpi.comnih.gov This allows for the in silico screening of thousands of potential this compound analogues before committing to expensive and time-consuming chemical synthesis and laboratory testing. frontiersin.org

Generating Novel Peptides: Generative algorithms can design entirely new peptide sequences that are predicted to have high antimicrobial activity and selectivity. researchgate.net

Optimizing Existing Peptides: AI can be used to suggest specific amino acid substitutions in the this compound sequence to enhance desired properties, such as stability, target specificity, or potency against a particular pathogen. mdpi.complos.org

The integration of AI and ML into the research pipeline can dramatically accelerate the discovery and development process. nih.govplos.org By applying these techniques to the this compound scaffold, researchers can rapidly explore a vast sequence space to design next-generation analogues with superior therapeutic profiles.

Q & A

Q. What are the standard experimental protocols for assessing Dermaseptin-5's antimicrobial activity?

To evaluate antimicrobial efficacy, researchers typically use:

  • Minimum Inhibitory Concentration (MIC) assays : Quantify peptide activity against bacterial/fungal strains under standardized conditions (e.g., broth microdilution).
  • Time-kill kinetics : Monitor microbial viability over time to distinguish bactericidal vs. bacteriostatic effects.
  • Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to detect membrane disruption in real time.
  • Control variables : Include cation-adjusted media to account for ionic strength effects on peptide-membrane interactions .

Q. How can researchers establish structure-activity relationships (SAR) for this compound analogues?

SAR studies require systematic residue substitutions (e.g., alanine scanning, lysine/arginine substitutions) followed by:

  • Biophysical assays : Circular dichroism to assess helical stability in membrane-mimetic environments.
  • Biological testing : Compare MIC values and cytotoxicity (e.g., hemolysis assays) to identify residues critical for selectivity.
  • Computational modeling : Molecular dynamics simulations to predict membrane insertion energetics .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values.
  • Two-way ANOVA to compare cytotoxicity across cell types (e.g., mammalian vs. microbial cells).
  • Error analysis : Report standard deviations from triplicate experiments and validate normality assumptions .

Advanced Research Questions

Q. How should experimental designs account for the two-stage membrane-binding mechanism of this compound?

Surface plasmon resonance (SPR) studies reveal that this compound binds membranes via:

Adhesion phase : Electrostatic interactions with lipid headgroups.

Insertion phase : Hydrophobic penetration into the bilayer core.
To dissect these stages:

  • SPR with varied lipid compositions : Test binding affinities (KD1 and KD2) under different phosphatidylcholine/phosphatidylglycerol ratios.
  • Proteolytic protection assays : Confirm insertion by assessing peptide resistance to enzymatic cleavage post-binding .

Q. How can researchers reconcile contradictory data on this compound's cytotoxicity in different cell models?

Contradictions often arise from:

  • Membrane lipid variability : Eukaryotic vs. prokaryotic membrane cholesterol content alters peptide insertion efficiency.
  • Experimental conditions : Serum proteins in cell culture media may sequester peptides, reducing effective concentrations.
    Mitigation strategies :
  • Normalize data to membrane phospholipid composition using lipidomics.
  • Include serum-free controls and quantify peptide aggregation via dynamic light scattering .

Q. What methodologies optimize the study of this compound's synergy with conventional antibiotics?

  • Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5), additivity, or antagonism.
  • Mechanistic studies : Use fluorescence microscopy to visualize co-localization of this compound and antibiotics (e.g., β-lactams) at bacterial membranes.
  • Resistance induction models : Serial passage experiments to assess whether synergy delays resistance development .

Q. How can advanced imaging techniques elucidate this compound's pore-formation dynamics?

  • Atomic force microscopy (AFM) : Resolve nanoscale membrane disruption in lipid bilayers.
  • Cryo-electron microscopy (cryo-EM) : Capture pore structures in near-native states.
  • Single-molecule fluorescence : Track real-time peptide oligomerization on membranes .

Data Contradiction & Validation

Q. What steps validate findings when in vitro antimicrobial activity conflicts with in vivo efficacy?

  • Pharmacokinetic profiling : Measure peptide stability (e.g., serum half-life via HPLC) and tissue distribution.
  • Infection model optimization : Use immunosuppressed or neutropenic animal models to isolate peptide effects from immune responses.
  • Meta-analysis : Compare results across ≥3 independent labs to identify consensus mechanisms .

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Force field calibration : Validate molecular dynamics parameters against experimental bilayer penetration depths (e.g., deuterium labeling).
  • Free energy calculations : Use umbrella sampling or Markov state models to refine insertion energetics.
  • Experimental cross-checks : Correlate SPR-derived KD values with computational binding scores .

Key Research Gaps

  • Mechanistic interplay with biofilms : Limited data on this compound's penetration into extracellular polymeric substances.
  • Long-term cytotoxicity : Most studies focus on acute exposure; chronic toxicity profiles remain underexplored.
  • Evolutionary resistance pathways : No systematic analysis of bacterial genomic adaptations to this compound pressure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.